molecular formula C11H10NNaO2 B1407986 Sodium 2-cyano-4-phenylbutanoate CAS No. 1798750-53-4

Sodium 2-cyano-4-phenylbutanoate

Cat. No. B1407986
CAS RN: 1798750-53-4
M. Wt: 211.19 g/mol
InChI Key: GKZHEZXTJQEWOP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 2-cyano-4-phenylbutanoate is a chemical compound with the molecular formula C11H10NNaO2 and a molecular weight of 211.19 . It is used for research purposes .


Synthesis Analysis

The synthesis of cyanoacetamides, such as this compound, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of this compound consists of an aromatic ring attached to a butanoate group with a cyano group at the 2nd position .


Chemical Reactions Analysis

Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Chemical Behavior and Kinetics

Sodium 2-cyano-4-phenylbutanoate's chemical behavior has been studied in various mediums. In aqueous sodium hydroxide solutions, it undergoes transformations leading to the formation of substituted 1-phenylpyrrolidin-2-ones, which are then hydrolyzed to other derivatives. This transformation is dependent on the substitution at the α-position of the butanamide skeleton, with kinetic measurements revealing specific values for dissociation constants and cyclization rate constants (Sedlák et al., 2002).

Synthesis and Derivatives

The synthesis of derivatives of this compound has been a subject of interest. For instance, ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate, a derivative, has been synthesized using a Grignard reagent, indicating specific reaction pathways and the formation of diastereoisomeric forms. These derivatives are then utilized for further chemical synthesis, showcasing the compound's versatility in organic synthesis (Grigoryan et al., 2011).

Anticancer Properties

Sodium 4-phenylbutanoate (a compound structurally related to this compound) has been observed for its anticancer properties, specifically in the context of hepatocellular carcinoma. It induces growth inhibition, differentiation, and phase growth arrest in cancer cells, modulating the expression of various proteins and enzymes involved in cellular growth and differentiation (Wang et al., 2008).

Neuroprotective Effect

Another research interest is the neuroprotective effect of Sodium 4-phenylbutyrate, a related compound. It has been shown to attenuate cerebral ischemic injury through various mechanisms, including the reduction of endoplasmic reticulum (ER) stress-mediated apoptosis and inflammation, showcasing its potential in treating cerebral ischemia and stroke (Qi et al., 2004).

Safety and Hazards

The safety and hazards information for Sodium 2-cyano-4-phenylbutanoate is not available in the current resources .

Biochemical Analysis

Biochemical Properties

Sodium 2-cyano-4-phenylbutanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism . Additionally, it can modulate cell signaling pathways, leading to changes in cell behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. For instance, high doses of this compound have been associated with toxic effects, including alterations in liver enzyme activity and potential hepatotoxicity . It is essential to determine the appropriate dosage to avoid adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of metabolites in the body. Understanding these pathways is essential for elucidating the compound’s overall impact on cellular and physiological functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, this compound may be transported into cells via specific membrane transporters, affecting its intracellular concentration and activity.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in metabolic processes. Understanding its subcellular localization helps elucidate its precise role in cellular functions.

properties

IUPAC Name

sodium;2-cyano-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2.Na/c12-8-10(11(13)14)7-6-9-4-2-1-3-5-9;/h1-5,10H,6-7H2,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZHEZXTJQEWOP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C#N)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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